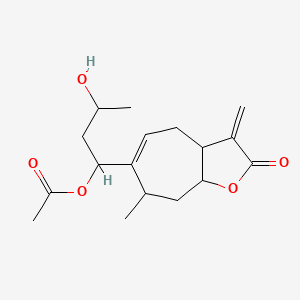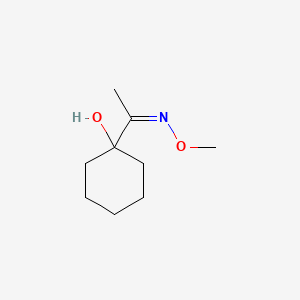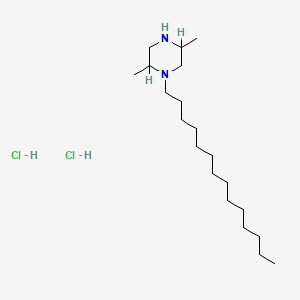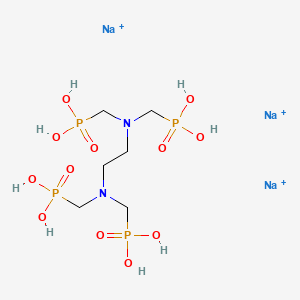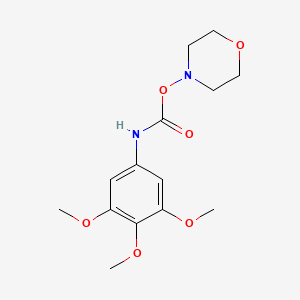
Morpholine, 4-((((3,4,5-trimethoxyphenyl)amino)carbonyl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-((((3,4,5-trimethoxyphenyl)amino)carbonyl)oxy)-: is a complex organic compound that features a morpholine ring substituted with a 3,4,5-trimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of morpholine derivatives typically involves the reaction of morpholine with various electrophiles. For the specific compound , the synthesis can be achieved through the following steps:
Formation of the Intermediate: The 3,4,5-trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Coupling Reaction: The intermediate is then coupled with morpholine under controlled conditions to form the desired product.
Industrial Production Methods: Industrial production of such compounds often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the morpholine ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the 3,4,5-trimethoxyphenyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield morpholine N-oxide derivatives, while reduction can lead to deoxygenated products.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine: The compound has potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The 3,4,5-trimethoxyphenyl group plays a crucial role in binding to these targets, thereby modulating their activity. The morpholine ring enhances the compound’s solubility and stability, facilitating its biological activity.
Comparación Con Compuestos Similares
- Morpholine, 4-((3,4,5-trimethoxyphenyl)acetyl)-
- Morpholine, 4-((3,4,5-trimethoxyphenyl)methyl)-
Uniqueness: The presence of the 3,4,5-trimethoxyphenyl group in the compound provides unique binding properties and enhances its biological activity compared to other morpholine derivatives. This makes it a valuable compound in medicinal chemistry and drug development.
Propiedades
Número CAS |
68061-27-8 |
|---|---|
Fórmula molecular |
C14H20N2O6 |
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
morpholin-4-yl N-(3,4,5-trimethoxyphenyl)carbamate |
InChI |
InChI=1S/C14H20N2O6/c1-18-11-8-10(9-12(19-2)13(11)20-3)15-14(17)22-16-4-6-21-7-5-16/h8-9H,4-7H2,1-3H3,(H,15,17) |
Clave InChI |
OPBAKSKUNUAENB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)NC(=O)ON2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


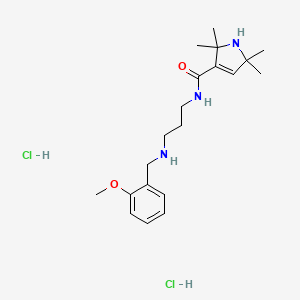
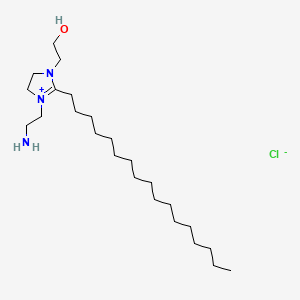
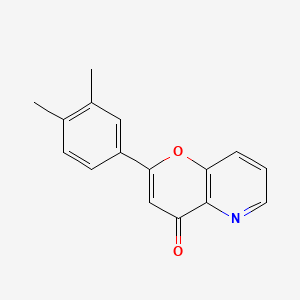
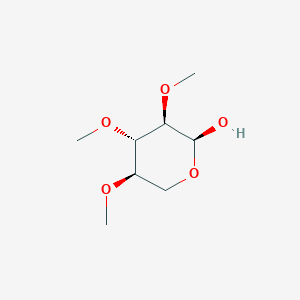
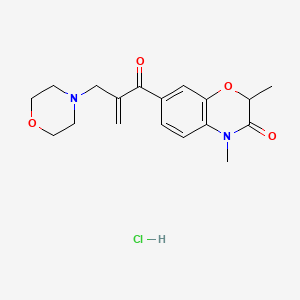


![5-O-(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12699987.png)
